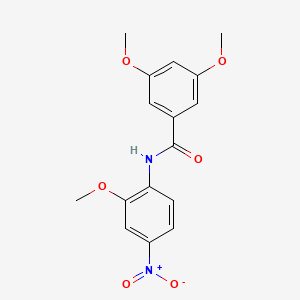

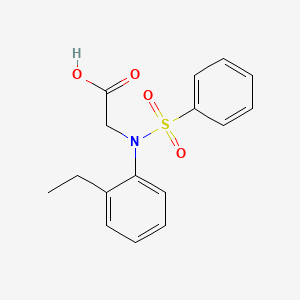

N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine, also known as EPSPS inhibitor, is a synthetic compound that is widely used in scientific research. It is a herbicide that is used to control the growth of weeds in crops. The compound works by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the biosynthesis of aromatic amino acids in plants. The inhibition of this enzyme leads to the death of the plant.

Scientific Research Applications

Behavior in Sewage Treatment

N-(phenylsulfonyl)-glycine (PSG) shows distinctive behavior in sewage treatment plants. Specifically, the degradation and transformation of PSG and related compounds in sewage treatment processes have been closely monitored. For instance, PSG was observed to undergo transformation into N-(phenylsulfonyl)-sarcosine (PSS) due to microbial activity within the sewage treatment facility. This study highlights the complex dynamics and transformation pathways of compounds similar to N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine in environmental settings (Krause & Schöler, 2000).

Chemical Analysis and Detection

The differentiation and quantification of phenylsulfonamide derivatives in environmental samples are critical for understanding their fate and transport. A study delved into the analytical challenges and methodologies, particularly emphasizing the distinctions between compounds like glycine-N-(phenylsulfonyl) (GPS) and sarcosine-N-(phenylsulfonyl) (SPS). This research underscores the importance of advanced analytical techniques for accurate environmental monitoring of similar compounds (Krause, Schöler, & Heberer, 2000).

Chemical Synthesis and Modification

Selective Arylsulfonylation

The chemical synthesis of arylsulfonamido esters, closely related to N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine, was achieved with high yields through a selective process. This study is crucial for understanding the chemical pathways and mechanisms that can potentially apply to the synthesis or modification of N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine (Penso et al., 2003).

Chromatography Applications

A fluorosurfactant structurally akin to N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine was explored for its potential application in micellar electrokinetic capillary chromatography, indicating the relevance of related compounds in analytical chemistry and separation sciences (de Ridder et al., 2001).

Therapeutic and Biochemical Applications

Michael Addition Reactions for Bioactive Synthesis

The compound's structural analogs have been utilized in Michael addition reactions for the synthesis of bioactive compounds, implying the potential pharmaceutical or biochemical applications of N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine and its derivatives (Nagaoka et al., 2020).

Ligation in Peptide Synthesis

The structural framework of N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine is relevant in the synthesis of complex peptides, as evidenced by research on native chemical ligation involving phenylalanine, a process fundamental to peptide chemistry (Crich & Banerjee, 2007).

properties

IUPAC Name |

2-[N-(benzenesulfonyl)-2-ethylanilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-2-13-8-6-7-11-15(13)17(12-16(18)19)22(20,21)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLUMXWSGCJLRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

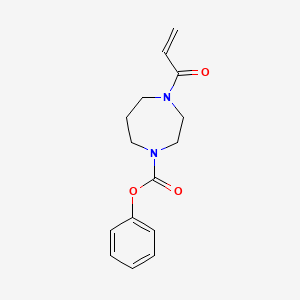

![3-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2800904.png)

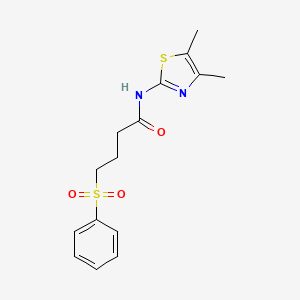

![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2800905.png)

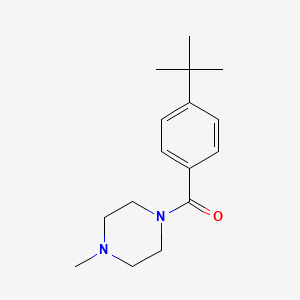

![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2800908.png)

![1-[6-Chloro-2-(methylsulfanyl)pyridine-3-carbonyl]-4-(2,5-dimethylbenzenesulfonyl)piperazine](/img/structure/B2800911.png)

![4-{2-[(4-cyano-1-methylpiperidin-4-yl)carbamoyl]eth-1-en-1-yl}-N-cyclopropylbenzamide](/img/structure/B2800912.png)